molecular formula C15H16N6O6S B1675593 6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid CAS No. 126165-79-5

6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

Cat. No.: B1675593
CAS No.: 126165-79-5
M. Wt: 408.4 g/mol
InChI Key: IZZDXJHOVYWBDZ-VXLYETTFSA-N
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Description

LY 186826 is a γ-lactam antibiotic containing an aminothioazole methoxyacetic acid side chain at the C-7 position. It exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. it is inactivated by β-lactamases and Enterobacterases, showing stronger activity against Enterobacter strains .

Chemical Reactions Analysis

LY 186826 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antibacterial properties.

    Reduction: This reaction can be used to reduce specific functional groups, affecting the molecule’s stability and activity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.

    Hydrolysis: This reaction can break down the compound into its constituent parts, which can be useful for studying its structure and activity.

Scientific Research Applications

LY 186826 has several scientific research applications:

Mechanism of Action

LY 186826 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death in susceptible bacteria .

Comparison with Similar Compounds

LY 186826 is unique due to its γ-lactam structure and aminothioazole methoxyacetic acid side chain. Similar compounds include:

These comparisons highlight the uniqueness of LY 186826 in terms of its structure and specific antibacterial activity.

Properties

CAS No.

126165-79-5

Molecular Formula

C15H16N6O6S

Molecular Weight

408.4 g/mol

IUPAC Name

6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

InChI

InChI=1S/C15H16N6O6S/c1-6(22)7-3-20-4-8(13(24)21(20)11(7)14(25)26)17-12(23)10(19-27-2)9-5-28-15(16)18-9/h5,8H,3-4H2,1-2H3,(H2,16,18)(H,17,23)(H,25,26)/b19-10+

InChI Key

IZZDXJHOVYWBDZ-VXLYETTFSA-N

SMILES

CC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O

Isomeric SMILES

CC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)C(=O)O

Canonical SMILES

CC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY 186826;  LY186826;  LY-186826.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 3
6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 4
6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 5
6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 6
6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

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